molecular formula C7H12N2O B12103466 N-Demethylloine CAS No. 1401-58-7

N-Demethylloine

Cat. No.: B12103466
CAS No.: 1401-58-7
M. Wt: 140.18 g/mol
InChI Key: SOFXQTNEGHNRMN-UHFFFAOYSA-N
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Description

Contextualization within Natural Product Chemistry and Aloe-Derived Anthraquinones

N-Demethylloine is recognized as a natural product belonging to the loline (B1675033) alkaloid class chemicalbook.comiiim.res.iniiim.res.inchemfaces.comchemfaces.com. These alkaloids are primarily associated with plants of the Lolium genus, such as Lolium cuneatum and Lolium temulentum chemicalbook.comiiim.res.iniiim.res.in. In contrast, plants of the Aloe genus are widely studied for their rich content of anthraquinones, including compounds like aloe-emodin (B1665711) and aloin, which have a long history of medicinal use biomedres.usmdpi.comrestorativemedicine.orgnih.gov. While both anthraquinones and loline alkaloids are significant classes of natural products, the provided literature does not establish a direct chemical or biological link between this compound and the anthraquinones derived from Aloe species. This compound's natural occurrence is thus contextualized within the chemistry of Lolium alkaloids rather than Aloe-derived anthraquinones.

Historical Perspectives on Chemically Related Compounds in Biomedical Research

The broader chemical families to which this compound is related, particularly anthraquinones, have a significant historical presence in biomedical research and traditional medicine. Anthraquinones, notably from Aloe species, have been utilized for centuries, historically as laxatives, but also in more recent research for their anti-inflammatory, antimalarial, and antineoplastic properties biomedres.usmdpi.comrestorativemedicine.orgrsc.orgnih.gov. These compounds have been investigated for their potential in treating various conditions, reflecting a long-standing interest in their therapeutic applications. Loline alkaloids, the class to which this compound belongs, are found in grasses like Lolium and have been studied in the context of plant-herbivore interactions and potential bioactivity, although their historical biomedical applications are less extensively documented in the provided sources compared to anthraquinones iiim.res.iniiim.res.inchemfaces.com.

Significance of N-Demethylation in Natural Product Bioactivity and Metabolism

Demethylation, the removal of a methyl group from a molecule, plays a crucial role in the metabolism and bioactivity of many natural products researchgate.net. This metabolic transformation can influence a compound's physiological activity, solubility, and excretion pathways. For instance, demethylation can yield more polar compounds, facilitating their elimination from the body or enabling further interactions with biological targets researchgate.net. Furthermore, demethylation processes are implicated in epigenetic modifications, influencing gene expression through enzymes that catalyze the addition or removal of methyl groups from DNA and histones frontiersin.orgmdpi.comau.dknih.gov. While this compound itself is a product of demethylation (implied by its nomenclature), specific research detailing the precise significance of this demethylation event for this compound's unique bioactivity or metabolic fate is not extensively covered in the current literature.

Current Research Landscape and Definable Gaps Pertaining to this compound

The current research landscape for this compound identifies it as a characterized natural product, specifically a loline alkaloid with the chemical formula C7H12N2O and a molecular weight of approximately 140.18 g/mol chemicalbook.comiiim.res.iniiim.res.in. It is known to be isolated from plants such as Lolium cuneatum and Lolium temulentum chemicalbook.comiiim.res.iniiim.res.in. This compound is also known by synonyms such as Temuline and Norloline iiim.res.iniiim.res.in. While its chemical identity and natural sources are established, significant gaps exist in the detailed understanding of its biological activities and metabolic pathways chemicalbook.comiiim.res.iniiim.res.in. The broader class of loline alkaloids has been associated with plant defense mechanisms and interactions with insects chemfaces.com, and some Lolium species are noted for potential psychoactive properties iiim.res.iniiim.res.in. However, specific, in-depth research findings detailing the pharmacological effects, mechanisms of action, or comprehensive metabolic transformations of this compound itself are limited in the provided scientific literature. Further investigation is required to fully elucidate its potential roles and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXQTNEGHNRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930705
Record name Hexahydro-1H-1,6-epoxypyrrolizin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401-58-7
Record name Temuline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-1H-1,6-epoxypyrrolizin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Advanced Characterization, and Structural Elucidation of N Demethylloine

Chromatographic Strategies for Isolation and Purification

The isolation of N-Demethylloine from its natural sources, typically endophyte-infected grasses like tall fescue (Festuca arundinacea) or from fungal cultures, requires robust chromatographic methods to separate it from a complex mixture of related alkaloids and other metabolites.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

While Gas Chromatography (GC) has been a traditional method for the analysis of loline (B1675033) alkaloids due to their volatility, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for both analytical quantification and preparative isolation. A typical HPLC-based purification scheme for alkaloids like this compound begins with a crude extraction from the plant material, often using an ethanol-based solvent. The extract is then subjected to further purification steps.

For preparative HPLC, a C18 reversed-phase column is commonly employed. The separation is achieved by using a carefully optimized mobile phase, which allows for the resolution of individual compounds based on their polarity. The use of a photodiode array (PDA) detector allows for monitoring the elution of compounds and confirming the purity of the collected fractions.

ParameterDescription
Column Type Reversed-Phase C18
Mobile Phase Gradient of Acetonitrile and Ammonium Acetate Buffer
Detection Photodiode Array (PDA) and/or Mass Spectrometry (MS)
Mode Preparative
Objective Isolation of pure this compound from crude extracts

Countercurrent Chromatography (CCC) Applications for this compound Enrichment

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample and allowing for high recovery. This makes it particularly suitable for the separation of natural products like alkaloids.

The selection of a biphasic solvent system is the most critical step in developing a CCC method. For alkaloids, the hexane-ethyl acetate-methanol-water (HEMWat) system is highly versatile, offering a wide range of polarities to effectively partition target compounds. By carefully selecting the volume ratios of these solvents, a system can be tailored to achieve an optimal partition coefficient (K) for this compound, facilitating its separation from other components in the extract.

ParameterDescription
Technique High-Speed Countercurrent Chromatography (HSCCC)
Common Solvent System Hexane-Ethyl Acetate-Methanol-Water (HEMWat)
Mode of Operation Elution-extrusion
Key Advantage No solid support, high sample recovery, scalable
Application Enrichment and fractionation of this compound prior to final purification

Supercritical Fluid Chromatography (SFC) in this compound Research

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chromatography technique, utilizing supercritical carbon dioxide as the primary mobile phase. SFC offers advantages of high efficiency and speed, making it an excellent choice for the analysis and purification of chiral compounds and other natural products.

In the context of this compound research, SFC is particularly valuable for chiral separations, should stereoisomers be present or synthesized. The technique often employs polysaccharide-based chiral stationary phases (CSPs). By adding a polar co-solvent (modifier), such as methanol (B129727) or ethanol, to the CO2 mobile phase, the elution strength can be modulated to achieve separation. The low viscosity of the supercritical fluid mobile phase allows for faster analysis times compared to traditional HPLC.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once this compound has been isolated in a pure form, its chemical structure must be rigorously confirmed. This is accomplished through a combination of advanced spectroscopic and spectrometric techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. Through a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms within the this compound molecule can be established.

¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR reveals the types of carbon atoms present (methyl, methylene, methine, quaternary). 2D NMR experiments are then used to piece the molecular puzzle together by identifying correlations between protons and carbons. For instance, the identity of loline alkaloids produced in fungal cultures has been confirmed using ¹³C NMR analysis. nih.gov

NucleusExpected Chemical Shift Region (ppm)Information Provided
¹H (Proton) ~1.0 - 4.5Electronic environment, connectivity to adjacent protons (splitting), and relative number of protons (integration).
¹³C (Carbon-13) ~20 - 80Number and type of unique carbon atoms in the molecule. Key signals include those for the aminopyrrolizidine core and ether-linked carbons.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 parts per million), a unique elemental formula can be assigned. For this compound (Norloline), the expected molecular formula is C₇H₁₂N₂O. HRMS provides experimental verification of this formula, which is a fundamental piece of data for structural confirmation. This technique, often coupled with a chromatographic inlet like LC or GC (GC-MS), also provides valuable information on the fragmentation patterns of the molecule, further corroborating the proposed structure. nih.gov

Chiroptical Spectroscopy (CD/ORD) for this compound Stereochemical Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules like this compound. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral molecule, providing information about its secondary structure and absolute configuration. utexas.edulibretexts.org

In a typical analysis, a solution of this compound would be analyzed using a spectropolarimeter. The CD spectrum would reveal positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms around the chiral center(s).

Table 1: Hypothetical Circular Dichroism (CD) Data for this compound Enantiomers

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(+)-N-Demethylloine220+15,000
250-8,000
(-)-N-Demethylloine220-14,950
250+8,050

Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a molecule by comparing it to known compounds or by applying empirical rules such as the Octant Rule for ketones.

X-ray Crystallography for this compound Absolute Configuration Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound. nih.goved.ac.uk This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise determination of the three-dimensional arrangement of atoms.

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net By carefully analyzing the intensities of Bijvoet pairs in the diffraction data, the true handedness of the molecule can be established. The Flack parameter is a critical value derived from the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment. researchgate.net

Table 2: Hypothetical X-ray Crystallographic Data for (+)-N-Demethylloine

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)12.32
c (Å)15.78
Flack Parameter0.05(3)

Enantiomeric Separation and Stereochemical Analysis of this compound Isomers

The separation of enantiomers is a crucial step in the study of chiral molecules, as individual enantiomers can exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. nih.govresearchgate.net

In the case of this compound, a racemic mixture would be injected into an HPLC system equipped with a chiral column. The stationary phase of the column contains a chiral selector that interacts diastereomerically with the enantiomers of this compound, leading to different retention times and, thus, their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation.

Table 3: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

EnantiomerRetention Time (min)Resolution (Rs)
(+)-N-Demethylloine12.52.1
(-)-N-Demethylloine15.2

Once separated, the stereochemical purity of each enantiomer can be assessed. The combination of enantiomeric separation with chiroptical detection, such as LC-CD, allows for the direct correlation of the chromatographic peak with its specific chiroptical signature, confirming the identity and stereochemistry of each eluted enantiomer. nih.gov

Synthetic and Semi Synthetic Strategies for N Demethylloine and Analogues

Total Synthesis Methodologies for N-Demethylloine Core Structure

The total synthesis of the loline (B1675033) alkaloid core, and specifically this compound (norloline), has been a subject of significant research interest. Early synthetic efforts were often lengthy and complex. However, more recent methodologies have focused on efficiency and stereoselectivity.

A notable asymmetric total synthesis of loline, a close analogue of this compound, was achieved in fewer than ten steps. cipsm.de This approach utilized a Sharpless epoxidation, a Grubbs olefin metathesis, and a key transannular aminobromination reaction to construct the characteristic bromopyrrolizidine core. cipsm.de This synthesis is marked by its high degree of chemo- and stereoselectivity and provides access to various members of the loline alkaloid family. cipsm.de

Another strategy for the asymmetric total synthesis of the loline alkaloid skeleton involves a diastereoselective tethered aminohydroxylation of a homoallylic carbamate and a Petasis Borono-Mannich addition as key steps. nih.govresearchgate.net These reactions allow for the controlled installation of the stereocenters present in the loline core.

The general structure of loline alkaloids, including this compound, comprises a saturated pyrrolizidine ring with a primary amine at the C-1 position and an internal ether bridge. wikipedia.org The various synthetic routes aim to efficiently construct this strained, polycyclic system.

Semi-Synthetic Approaches from Precursor Compounds

Semi-synthetic strategies provide an alternative route to this compound and its analogues, often starting from more readily available precursors. The interconversion of different loline alkaloids is a key aspect of these approaches.

Regioselective N-Demethylation Reactions

This compound can be conceptualized as the demethylated form of other loline alkaloids, such as loline (N-methynorloline) or N-methylloline. Therefore, regioselective N-demethylation of these more substituted lolines represents a direct semi-synthetic route to this compound. While specific examples of N-demethylation to produce norloline are not extensively detailed in the readily available literature, the reverse reaction, the N-methylation of norloline to produce loline and N-methylloline, is a known transformation in the biosynthesis of loline alkaloids, catalyzed by the enzyme LolM. plos.org This biosynthetic relationship underscores the feasibility of chemical N-demethylation. General methods for the N-demethylation of alkaloids are well-established and could potentially be applied to loline analogues.

Glycosylation and Deglycosylation Strategies in this compound Synthesis

There is currently a lack of specific information in the scientific literature regarding the glycosylation or deglycosylation of this compound or other loline alkaloids. This suggests that glycosylation may not be a common modification for this class of compounds, or that this area of research has not been extensively explored.

Targeted Functionalization of this compound Scaffolds

The primary point of functionalization on the this compound scaffold is the C-1 amine. wikipedia.org This position is synthetically accessible and allows for the introduction of various substituents, leading to a diverse range of loline analogues with potentially different biological activities. The natural diversity of loline alkaloids, which includes N-formyl, N-acetyl, and N-methyl derivatives, highlights the importance of this position for generating chemical diversity. wikipedia.org Synthetic strategies can mimic this natural diversification by employing a range of acylation and alkylation reactions at the C-1 amine of the this compound core.

Chemoenzymatic Synthesis Pathways for this compound and Derivatives

The biosynthesis of loline alkaloids is orchestrated by a cluster of genes (LOL genes) that encode a suite of enzymes responsible for the stepwise construction of the loline core from L-proline and L-homoserine. wikipedia.orgnih.gov This biosynthetic machinery offers a powerful toolkit for the development of chemoenzymatic synthetic pathways.

The key enzymatic steps in the biosynthesis of the loline core that are amenable to chemoenzymatic approaches include:

Condensation: The initial condensation of L-proline and L-homoserine. wikipedia.org

Cyclization: The formation of the pyrrolizidine ring system. wikipedia.org

Ether Bridge Formation: The crucial and unusual formation of the C-2 to C-7 ether bridge. nih.gov

Recent research has demonstrated the potential of using enzymes from the loline biosynthetic pathway for the chemoenzymatic synthesis of related alkaloid structures. While a complete chemoenzymatic synthesis of this compound has not been explicitly detailed, the elucidation of the functions of the LOL enzymes opens the door for such strategies. For instance, the enzyme LolO has been identified as being responsible for the formation of the characteristic ether bridge in loline alkaloids. nih.gov The deacetylation of N-acetylnorloline to yield norloline (this compound) is catalyzed by the enzyme LolN, and the subsequent methylation to loline and N-methylloline is catalyzed by LolM. plos.org

A summary of key enzymes in the loline biosynthetic pathway and their potential application in chemoenzymatic synthesis is presented in the table below.

EnzymeFunction in Loline BiosynthesisPotential Chemoenzymatic Application
LolC Likely catalyzes the initial condensation of L-proline and L-homoserine. nih.govCan be used to generate the initial backbone of the loline structure from simple amino acid precursors.
LolO Catalyzes the formation of the C-2 to C-7 ether bridge. nih.govA key enzyme for installing the unique and strained ether linkage in the loline core.
LolN Catalyzes the deacetylation of N-acetylnorloline to norloline. plos.orgCan be used in the final step of a chemoenzymatic synthesis to produce this compound from an acetylated precursor.
LolM Catalyzes the N-methylation of norloline. plos.orgCan be used to synthesize various N-methylated loline analogues from this compound.
LolP A cytochrome P450 monooxygenase involved in the conversion of N-methylloline to N-formylloline. nih.govCould be employed to generate N-formylated loline derivatives.

Development of this compound Chemical Probes and Activity-Based Profiling Tools

The development of chemical probes and activity-based profiling tools is a crucial aspect of chemical biology, enabling the study of the interactions and functions of molecules within biological systems. mskcc.org However, there is currently limited information available in the scientific literature specifically detailing the development of chemical probes or activity-based profiling tools for this compound or other loline alkaloids. This indicates that this is an emerging area of research with potential for future investigation. The development of such tools would be invaluable for elucidating the molecular targets and mechanisms of action of this important class of insecticidal alkaloids. nih.gov

Biosynthesis and Metabolic Transformations of N Demethylloine

Elucidation of Biosynthetic Pathways in Plant Systems

The biosynthesis of secondary metabolites in plants, including coumarins and alkaloids, is a complex, multi-step process involving a cascade of enzymes. While the precise pathway for N-Demethylloine remains to be fully elucidated, its association with coumarin-producing plants and loline (B1675033) alkaloids provides a framework for understanding its potential origins.

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling studies are fundamental in tracing the metabolic flow of precursors into complex molecules. For loline alkaloids, which share structural similarities and are found in plant-symbiotic fungi, studies using isotopically labeled amino acids such as L-proline and L-homoserine have been instrumental in identifying their precursors and biosynthetic intermediates nih.govnih.govuky.eduresearchgate.net. These studies have shown that the basic loline structure is assembled from these amino acids through a novel pathway involving condensation, cyclization, and oxidative decarboxylation steps researchgate.netwikipedia.org.

Similarly, the biosynthesis of coumarins in Apiaceae plants, a family to which this compound is linked nih.govnih.govbiocrick.combiocrick.com, involves precursors derived from the phenylpropanoid pathway, such as p-coumaric acid nih.govnih.govfrontiersin.orguok.edu.intandfonline.comencyclopedia.pub. Tracer feeding experiments with radiolabeled cinnamic acid and 4-coumaric acid have provided early insights into coumarin (B35378) formation uok.edu.in. While no direct isotopic labeling studies specifically for this compound have been reported, it is plausible that precursors from the phenylpropanoid pathway or amino acids, depending on its precise origin (plant or associated microbe), would be utilized.

Table 1: Precursors in Related Biosynthetic Pathways

Pathway TypePrecursors UsedOrganism/ContextReference
Loline Alkaloid BiosynthesisL-proline, L-homoserineNeotyphodium uncinatum (fungal endophyte) nih.govnih.govuky.eduresearchgate.net
Loline Alkaloid BiosynthesisL-[U-²H₇]Pro, L-[4,4-(²H₂)]homoserineNeotyphodium uncinatum (fungal endophyte) uky.eduresearchgate.net
Coumarin BiosynthesisCinnamic acid, 4-coumaric acidVarious plants (tracer feeding) uok.edu.in
Coumarin Biosynthesis[¹³C₆]anthranilate, [¹³C₈, ¹⁵N₁]indoleArabidopsis thaliana (auxin pathway) biocrick.com

Identification and Characterization of Biosynthetic Enzymes (e.g., N-Demethylases)

The biosynthesis of coumarins in Apiaceae plants involves a series of enzymes, including those responsible for hydroxylation, prenylation, cyclization, and methylation. Key enzymes identified include:

p-Coumaroyl CoA 2'-hydroxylase (C2'H): Catalyzes the conversion of p-coumaroyl CoA to umbelliferone, an early step in complex coumarin biosynthesis nih.govnih.govfrontiersin.org.

C-Prenyltransferases (C-PTs): Introduce prenyl groups to umbelliferone, leading to diverse coumarin structures like demethylsuberosin (B190953) and osthenol (B192027) nih.govnih.govtandfonline.comoup.com.

Cyclases: Involved in forming the coumarin ring structure nih.govnih.gov.

Cytochrome P450 Monooxygenases (CYPs): Crucial for hydroxylation and diversification of coumarins, such as CYP71AZ enzymes in Apiaceae nih.govnih.govnih.govfrontiersin.orgresearchgate.netnih.gov.

O-Methyltransferases (OMTs): Catalyze methylation reactions, for example, in the biosynthesis of scoparone (B1681568) and dillapiole (B1196416) researchgate.netnih.govannualreviews.org.

For loline alkaloids, enzymes like LolN (N-acetamidase), LolM (methyltransferase), LolP (cytochrome P450), and LolO (Fe/2OG oxygenase) have been characterized, playing roles in deacetylation, methylation, oxidation, and ether bridge formation nih.govnih.govresearchgate.netplos.orgnih.gov.

Regarding this compound specifically, no direct biosynthetic enzymes have been identified. However, given its name, N-demethylation could be a relevant process in its formation or metabolism. N-demethylation reactions in plants are often catalyzed by CYPs or other demethylases annualreviews.orgnih.govoup.com. For instance, nicotine (B1678760) N-demethylation in tobacco involves the CYP82E4 enzyme oup.com. If this compound is derived from a methylated precursor, specific N-demethylases would be implicated.

Table 2: Key Enzymes in Related Biosynthetic Pathways

Pathway TypeEnzyme Class/Specific EnzymeGeneral FunctionExample Organism/ContextReference
Coumarin Biosynthesis (Apiaceae)p-Coumaroyl CoA 2'-hydroxylase (C2'H)Hydroxylation of p-coumaroyl CoAApiaceae plants nih.govnih.govfrontiersin.org
Coumarin Biosynthesis (Apiaceae)C-Prenyltransferases (C-PTs)Prenylation of umbelliferoneApiaceae plants nih.govnih.govoup.com
Coumarin Biosynthesis (Apiaceae)CyclasesFormation of coumarin ring structureApiaceae plants nih.govnih.gov
Coumarin Biosynthesis (Apiaceae)Cytochrome P450s (e.g., CYP71AZ subfamily)Hydroxylation, diversificationApiaceae plants nih.govresearchgate.netnih.gov
Coumarin Biosynthesis (Apiaceae)O-Methyltransferases (OMTs)Methylation of hydroxyl groupsApiaceae plants researchgate.netnih.govannualreviews.org
Loline Alkaloid BiosynthesisLolN (N-acetamidase)DeacetylationEpichloë/Neotyphodium nih.govplos.orgnih.gov
Loline Alkaloid BiosynthesisLolM (Methyltransferase)MethylationEpichloë/Neotyphodium nih.govplos.orgnih.gov
Loline Alkaloid BiosynthesisLolP (Cytochrome P450)Oxidation (e.g., N-methylloline to N-formylloline)Epichloë/Neotyphodium nih.govplos.orgnih.gov
Loline Alkaloid BiosynthesisLolO (Fe/2OG oxygenase)Ether bridge formationEpichloë/Neotyphodium researchgate.netnih.gov
General N-DemethylationCytochromes P450 (CYPs), FAD-dependent oxidases, 2OG/Fe(II)-dependent dioxygenasesRemoval of methyl groups from N or O atomsPlants, Microorganisms annualreviews.orgnih.govoup.com

Gene Expression Analysis and Transcriptomic Profiling Related to Biosynthesis

Transcriptomic analysis, particularly RNA-sequencing (RNA-seq), has become a powerful tool for identifying genes involved in secondary metabolite biosynthesis. Studies in Apiaceae plants have utilized transcriptomic data to identify differentially expressed genes related to coumarin biosynthesis, correlating gene expression patterns with metabolite accumulation and uncovering candidate genes for key enzymes like prenyltransferases, O-methyltransferases, and UDP-glycosyltransferases nih.govtandfonline.comnih.govresearchgate.net. For instance, in Peucedanum praeruptorum, transcriptomic analysis identified numerous genes involved in coumarin biosynthesis and transport, highlighting the roles of CYPs, UGTs, and OMTs nih.gov.

Similarly, transcriptomic approaches have been applied to fungal endophytes to understand loline alkaloid biosynthesis, aiding in the identification of gene clusters (LOL cluster) encoding the enzymes responsible for alkaloid production and diversification nih.govplos.org.

While no specific transcriptomic profiling for this compound has been reported, such analyses in plants known to produce related compounds could reveal genes associated with its biosynthesis if it is endogenously produced by the plant.

In Vitro Metabolic Transformations of this compound by Enzymatic Systems

Metabolism of secondary metabolites involves enzymatic modifications that can alter their properties, solubility, and biological activity. For coumarins and alkaloids, common transformations include conjugation (Phase II) and oxidative modifications (Phase I).

Glucuronidation and Sulfation Pathways of this compound

Glucuronidation and sulfation are primary Phase II metabolic pathways that attach glucuronic acid or sulfate (B86663) groups, respectively, to molecules, thereby increasing their water solubility and facilitating excretion biocrick.comwikipedia.orgfrontiersin.orguok.edu.inoup.com. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively wikipedia.orgfrontiersin.org.

Osthenol, a prenylated coumarin found in Apiaceae plants and structurally related to this compound, undergoes extensive metabolism in vivo, forming sulfonyl and glucuronyl conjugates nih.gov. Glucuronide conjugates of Osthenol have been identified nih.govnih.gov, and it is known that coumarins, with their hydroxyl groups, are common substrates for these Phase II enzymes biocrick.com. Given this, this compound is likely to be metabolized via glucuronidation and sulfation pathways if it is present in biological systems, although specific studies confirming this for this compound are absent.

Table 3: Major Phase II Metabolic Conjugation Pathways

Pathway TypeEnzyme ClassConjugated GroupGeneral FunctionExample Substrates (Related)Reference
GlucuronidationUGTsGlucuronic acidIncrease water solubility, facilitate excretionCoumarins, Osthenol biocrick.comwikipedia.orgfrontiersin.orgnih.gov
SulfationSULTsSulfateIncrease water solubility, facilitate excretionCoumarins, Osthenol wikipedia.orgfrontiersin.orgnih.gov
N-GlucuronidationUGT1A4, UGT2B10Glucuronic acidConjugation to nitrogen atomsNicotine, Medetomidine nih.govencyclopedia.pub

Hydroxylation and Oxidation Reactions of this compound

Hydroxylation and oxidation are common Phase I metabolic reactions, frequently catalyzed by cytochrome P450 monooxygenases (CYPs) nih.govfrontiersin.orguok.edu.intandfonline.comencyclopedia.puboup.comresearchgate.netnih.govresearchgate.netplos.orgnih.gov. These enzymes introduce hydroxyl groups or facilitate other oxidative transformations, often preparing molecules for subsequent conjugation or altering their activity. CYPs are critical for the diversification of coumarins in Apiaceae through hydroxylation nih.govnih.govnih.govfrontiersin.orgoup.comresearchgate.netnih.gov, and Osthenol is known to form hydroxylated metabolites nih.gov.

While specific hydroxylation or oxidation products of this compound have not been identified in the literature, it is plausible that it could serve as a substrate for various CYPs. Such modifications could lead to hydroxylated derivatives, or potentially other oxidative changes, similar to the metabolic fate of other coumarins and alkaloids. The name "this compound" itself suggests a potential origin from a methylated precursor, implying that N-demethylation (an oxidative process) might be involved in its formation or that it is a product of such a reaction.

Table 4: Key Enzymes in Phase I Metabolic Oxidations

Pathway TypeEnzyme ClassGeneral FunctionExample Substrates (Related)Reference
HydroxylationCytochrome P450s (CYPs)Introduction of hydroxyl groups onto carbon atomsCoumarins, Osthenol, Alkaloids nih.govnih.govfrontiersin.orgoup.comresearchgate.netnih.govplos.org
N-DemethylationCYPs, FAD-dependent oxidasesRemoval of N-methyl groupsNicotine, Aminopyrine annualreviews.orgplos.orgnih.govoup.com
OxidationCYPs, Alcohol dehydrogenasesVarious oxidative transformations, including aldehyde/acid formation from alcoholsn-Alkanes, Alcohols nih.gov

Biotransformation of this compound by Microbial Systems

Microbial biotransformation involves the use of microorganisms or their enzymes to catalyze chemical reactions, leading to the modification of a substrate molecule. This process can be harnessed for various purposes, including the production of valuable metabolites or the degradation of xenobiotics. The ability of diverse microbial communities to metabolize a wide array of organic compounds highlights their significant role in biogeochemical cycles and their potential in synthetic biology and environmental remediation.

Microbial Degradation Pathways

Research into the specific microbial degradation pathways of this compound has not yielded detailed findings within the scope of the provided search results. While general microbial N-demethylation processes have been documented for various drug metabolites, involving microorganisms such as Streptomyces species, direct evidence detailing the sequential enzymatic steps or specific metabolic routes by which this compound itself is degraded by microbial systems is not available in the reviewed literature. Therefore, specific degradation pathways, intermediate metabolites, or the microorganisms primarily responsible for the complete mineralization of this compound could not be identified.

Enzymatic Derivatization Through Microbial Catalysis

Similarly, specific research detailing the enzymatic derivatization of this compound through microbial catalysis is not present in the accessible search results. Microbial enzymes are known to perform a wide range of modifications, including oxidation, reduction, hydrolysis, and the introduction of functional groups. While studies have explored microbial N-demethylation as a biotransformation strategy for other compounds, there is a lack of specific information regarding enzymes that catalyze the derivatization of this compound. Consequently, no data tables detailing specific microbial enzymes, their reactions, or the resulting derivatives of this compound could be compiled from the provided information.

Pharmacological and Biological Activities of N Demethylloine Pre Clinical Focus

In Vitro Cellular Assays for Pharmacological Efficacy

Detailed in vitro studies focusing specifically on the pharmacological efficacy of isolated N-Demethylloine are scarce. The majority of research has centered on the broader class of loline (B1675033) alkaloids and their impact on insect cell lines or agricultural pests. Information regarding its effects on mammalian cells in the context of antioxidant, anti-inflammatory, and antiproliferative activities is not well-established.

Antioxidant Activity in Cell-Based Models

Currently, there is no specific data from cell-based assays detailing the antioxidant activity of this compound.

Anti-Inflammatory Effects on Immune Cells

Specific studies investigating the direct anti-inflammatory effects of this compound on immune cells are not available in the current body of scientific literature.

Antiproliferative Activity in Cancer Cell Lines

There is a lack of published research on the antiproliferative activity of this compound in specific cancer cell lines.

Modulation of Cellular Signaling Pathways by this compound

Data pertaining to the modulation of cellular signaling pathways by this compound in mammalian cells is not currently available.

In Vivo Pre-Clinical Studies in Animal Models

Consistent with the limited in vitro data, there is a significant gap in the scientific literature regarding in vivo pre-clinical studies of this compound for specific disease models.

Pharmacokinetic Profiling in Animal Species (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic properties of anthraquinones have been investigated in various animal models, revealing general patterns of absorption, distribution, metabolism, and excretion (ADME).

Absorption: Anthraquinones are primarily absorbed in the intestines. nih.govnih.gov The rate of absorption for free anthraquinones is generally faster than that of their glycoside forms due to higher liposolubility. nih.govnih.gov Studies on related compounds often show fluctuations in blood concentration, suggesting complex absorption kinetics which may involve hepato-intestinal circulation and reabsorption. nih.govmdpi.com

Distribution: Following absorption, anthraquinones are widely distributed throughout the body. nih.govnih.gov They tend to accumulate in blood-rich tissues and organs such as the intestines, stomach, plasma, lungs, liver, heart, and kidneys. nih.govresearchgate.net Their lipophilic nature also allows for some distribution into adipose tissue. nih.gov

Metabolism: The metabolism of anthraquinones is complex and involves several pathways, including hydrolysis, glucuronidation, sulfation, methylation/demethylation, and oxidation/reduction. nih.govresearchgate.net These metabolic transformations primarily occur in the liver and are facilitated by various enzymes. nih.gov It is also noteworthy that some anthraquinones can be interconverted into one another through metabolic processes. nih.govresearchgate.net

Excretion: The primary routes of excretion for anthraquinones and their metabolites are through the kidneys (urine), rectum (feces), and gallbladder (bile). nih.govnih.gov

Below is an illustrative table of pharmacokinetic parameters for some common anthraquinones in rats, which provides an example of the type of data generated in such studies. researchgate.net

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Emodin (B1671224) 8.025.0200.0
Rhein 6.050.0400.0
Chrysophanol 9.015.0150.0
Physcion 10.010.0120.0
Aloe-emodin (B1665711) 7.530.0250.0
This table is for illustrative purposes and shows representative data for related compounds, not this compound.

Tissue Distribution and Bioaccumulation Studies of this compound

Specific tissue distribution and bioaccumulation studies for this compound have not been reported. However, based on studies of other anthraquinones, a general pattern can be anticipated. nih.govresearchgate.net

Tissue Distribution: As mentioned, anthraquinones typically distribute to organs with high blood flow. nih.govresearchgate.net Therefore, it is plausible that this compound would be found in the liver, kidneys, lungs, and gastrointestinal tract. The extent of distribution to specific tissues would be influenced by its physicochemical properties, such as its lipophilicity and plasma protein binding.

Bioaccumulation: The potential for bioaccumulation of this compound would depend on its metabolic stability and excretion rate. Compounds that are slowly metabolized and excreted have a higher potential to accumulate in tissues over time. Given that some anthraquinones can be stored in fat, there is a possibility of some degree of bioaccumulation in adipose tissue. nih.gov

The following table illustrates the type of data that would be collected in a tissue distribution study for a hypothetical anthraquinone (B42736).

TissueConcentration (ng/g)
Liver 150
Kidney 120
Lung 80
Heart 50
Spleen 45
Brain 10
Adipose Tissue 90
This table is for illustrative purposes and does not represent actual data for this compound.

Comparative Biological Activities of this compound and Related Anthraquinones/Glucosides

The biological activities of anthraquinones are diverse and are significantly influenced by their chemical structure. nih.govfrontiersin.org This structure-activity relationship (SAR) provides a basis for comparing the potential activities of this compound with other related compounds.

Influence of Substituents: The nature and position of substituent groups on the anthraquinone core are critical determinants of biological activity. nih.govfrontiersin.org For instance, the presence and location of hydroxyl (-OH) groups can significantly impact the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds. mdpi.com The polarity of the substituents has been shown to be closely related to the antibacterial activity of anthraquinones. rsc.org

Comparison with Other Anthraquinones: The biological activity of this compound would likely differ from other anthraquinones based on its specific substitution pattern. For example, compounds like emodin and aloe-emodin, which have multiple hydroxyl groups, exhibit a range of activities including anti-cancer and anti-inflammatory effects. frontiersin.orgmdpi.com The absence or presence of a methyl group, as is the case in this compound, would also modulate its biological profile.

Comparison with Anthraquinone Glucosides: Anthraquinones often occur in nature as glycosides, where a sugar molecule is attached to the anthraquinone core. nih.gov Glycosylation generally increases the water solubility of the compound, which can affect its absorption and distribution. nih.gov While the aglycones (the non-sugar part) are often considered the active form, the glycosides themselves can have significant biological activities, such as anticancer and laxative effects. nih.govnih.gov In some cases, the glycosylated form may exhibit enhanced or different activities compared to the free anthraquinone. researchgate.net

The table below provides a conceptual comparison of the types of biological activities observed for different classes of anthraquinone-related compounds.

Compound ClassPrimary Biological Activities
Hydroxyanthraquinones Antioxidant, Anti-inflammatory, Anticancer
Anthraquinone Glycosides Laxative, Anticancer, Enhanced Solubility
Methylated Anthraquinones Varies based on position and other substituents
This table presents a generalized summary of activities for classes of related compounds and is for illustrative purposes.

Molecular Mechanisms of Action of N Demethylloine

Target Identification and Validation Approaches

The initial and most crucial phase in understanding the mechanism of a new chemical entity is the identification and validation of its molecular target(s). youtube.comtechnologynetworks.com This process confirms that modulating the target is directly related to the desired therapeutic effect. technologynetworks.com A multi-faceted approach, employing various methodologies, is essential for robust target validation. youtube.comnih.gov

Directly measuring the binding affinity and kinetics of N-Demethylloine to its potential protein targets provides strong evidence for a direct interaction. nih.gov Techniques like Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are powerful tools for characterizing these interactions in a label-free manner.

Surface Plasmon Resonance (SPR): SPR is a sensitive technique used to monitor the binding of a ligand (this compound) to a target protein immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of key kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient. The hydration shell of a protein changes upon ligand binding, which in turn alters its movement in the temperature gradient. By fluorescently labeling either the protein or the ligand, the binding affinity (KD) can be determined by titrating the unlabeled partner.

Below is a hypothetical data table summarizing the results of SPR and MST experiments for this compound with a putative target protein, Kinase X.

TechniqueParameterValue
Surface Plasmon Resonance (SPR)ka (M⁻¹s⁻¹)1.5 x 10⁵
kd (s⁻¹)3.2 x 10⁻⁴
KD (nM)2.1
MicroScale Thermophoresis (MST)KD (nM)2.5

To investigate whether this compound's mechanism of action involves the modulation of enzymatic activity, a broad panel of enzyme assays would be conducted. This profiling helps to not only identify the primary target but also to assess the selectivity of the compound and potential off-target effects. The inhibition or activation of specific enzymes can have profound effects on cellular signaling pathways. nih.gov

A hypothetical screening of this compound against a panel of kinases is presented below. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

EnzymeIC₅₀ (nM)Fold Selectivity (vs. Kinase X)
Kinase X5.21
Kinase Y15830.4
Kinase Z> 10,000> 1923
PKA> 10,000> 1923
PKC2,300442.3

To determine if this compound interacts with specific receptors, competitive binding assays are employed. nih.gov These assays measure the ability of this compound to displace a known radiolabeled or fluorescently labeled ligand from its receptor. nih.govthermofisher.com This approach is particularly useful for identifying interactions with G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. thermofisher.com The affinity of this compound for the receptor is typically expressed as the inhibitory constant (Ki).

The following table shows hypothetical data from a competitive radioligand binding assay for this compound against a panel of receptors.

ReceptorRadioligandKi (nM)
Adrenergic α2A[³H]-Rauwolscine8,500
Dopamine D2[³H]-Spiperone> 10,000
Serotonin 5-HT2A[³H]-Ketanserin1,200
Muscarinic M1[³H]-Pirenzepine> 10,000

Cellular Pathway Modulation by this compound

Understanding how this compound affects the intricate network of cellular signaling pathways is essential to comprehend its broader biological effects. nih.govnih.gov This can be achieved by analyzing changes in gene and protein expression on a global scale.

Transcriptomic analysis provides a snapshot of the messenger RNA (mRNA) expression levels in a cell at a given time. Techniques like RNA-Sequencing (RNA-Seq) and microarrays can reveal which genes are up- or down-regulated in response to treatment with this compound. This information can be used to infer which cellular pathways are being modulated by the compound.

A hypothetical RNA-Seq experiment was performed on cancer cells treated with this compound for 24 hours. The table below lists a selection of differentially expressed genes.

GeneLog₂ Fold Changep-valuePathway
CDKN1A2.50.001Cell Cycle Regulation
BCL2-1.80.005Apoptosis
VEGFA-2.10.003Angiogenesis
MYC-3.0< 0.001Cell Proliferation
TP531.50.01DNA Damage Response

Proteomic profiling complements transcriptomic data by providing a direct measure of the abundance of proteins in a cell. Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying thousands of proteins in a complex biological sample. nih.gov This allows for the assessment of changes in protein expression that result from this compound treatment, providing further insight into the affected cellular pathways.

The following table presents hypothetical data from a quantitative proteomic analysis of cells treated with this compound.

ProteinLog₂ Fold Changep-valueCellular Function
p212.20.002Cell Cycle Arrest
Bcl-2-1.50.008Anti-apoptosis
Caspase-3 (cleaved)3.1< 0.001Apoptosis Execution
Cyclin D1-2.50.001Cell Cycle Progression
PCNA-2.00.004DNA Replication

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific information, research findings, or data could be located for a compound named "this compound." As a result, it is not possible to generate a scientifically accurate article on its molecular mechanisms of action according to the specified outline.

The requested article structure included detailed subsections on metabolomic investigations, kinase and phosphatase activity, regulation of oxidative stress, and modulation of inflammatory pathways. Fulfilling this request would require access to published studies containing specific experimental data on "this compound," none of which are available in the public domain.

Searches for the specific term "this compound" in conjunction with keywords such as "metabolomics," "kinase activity," "oxidative stress," "ROS scavenging," "Nrf2 pathway," and "NF-κB inhibition" did not yield any relevant results. Broader searches for the root name "Loine" identified a class of pyrrolizidine alkaloids known as "loline alkaloids," such as Cicindeloine, which are found in some insects and plants. However, no literature describes an "this compound" derivative or links any loline (B1675033) alkaloids to the specific biochemical pathways detailed in the user's request.

Without primary research data, creating content for the provided outline, including the mandatory data tables and detailed findings, would necessitate the fabrication of information. To maintain scientific integrity and accuracy, this request cannot be fulfilled. Further research on this specific compound is required before a detailed scientific article can be written.

Modulation of Inflammatory Mediators and Pathways

Cytokine and Chemokine Production Modulation by this compound (Cephaeline)

This compound, more commonly known in scientific literature as Cephaeline, is an alkaloid derived from the roots of the Carapichea ipecacuanha plant. While research specifically dissecting the immunomodulatory effects of this compound on cytokine and chemokine production is still emerging, significant insights can be drawn from studies on the closely related and co-extracted alkaloid, Emetine. Cephaeline is a desmethyl analog of Emetine, and both are major active components of Ipecac, sharing similar biological activities. The anti-inflammatory properties of these alkaloids are increasingly being recognized as crucial to their therapeutic potential.

The immunomodulatory actions of these related compounds suggest a mechanism that involves the downregulation of pro-inflammatory signaling pathways. Research into Emetine has demonstrated its ability to limit the expression of key pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of gram-negative bacteria that triggers a strong immune response. This inhibitory effect is thought to be mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, including those for various cytokines and chemokines. By preventing the activation of NF-κB, Emetine, and likely by extension Cephaeline, can effectively dampen the inflammatory cascade.

Studies on extracts from Carapichea ipecacuanha, which are rich in both Cephaeline and Emetine, have also pointed towards significant immunomodulatory potential. These extracts have been shown to inhibit the proliferation of lymphocytes, a key process in the adaptive immune response that, when overactive, can contribute to inflammatory pathologies. This anti-proliferative effect further underscores the capacity of these alkaloids to modulate immune cell function and, consequently, the production of signaling molecules like cytokines.

The therapeutic effects of Emetine observed historically, for instance during the Spanish flu pandemic, are now being re-evaluated in the context of its anti-inflammatory properties. It is postulated that its clinical benefits may have been, in part, attributable to its ability to quell the excessive cytokine production—often termed a "cytokine storm"—that can lead to severe tissue damage in infectious diseases.

While direct and extensive studies on a broad spectrum of cytokines and chemokines modulated by pure this compound (Cephaeline) are limited, the existing evidence from its natural source and its closely related analog, Emetine, provides a strong foundation for its anti-inflammatory and immunomodulatory role. The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production.

Detailed Research Findings on the Modulation of Cytokine Production by Related Ipecac Alkaloids

The following table summarizes the observed effects of Emetine, a close structural and functional analog of this compound (Cephaeline), on the production of specific pro-inflammatory cytokines. This data is presented as a proxy to illustrate the likely immunomodulatory profile of this compound.

CytokineObserved EffectContext
Tumor Necrosis Factor-alpha (TNF-α)Inhibition of productionIn response to lipopolysaccharide (LPS) stimulation
Interleukin-1beta (IL-1β)Inhibition of productionIn response to lipopolysaccharide (LPS) stimulation
Interleukin-6 (IL-6)Inhibition of productionIn response to lipopolysaccharide (LPS) stimulation

Analytical Methodologies for N Demethylloine Quantification and Detection

Sample Preparation Strategies for Botanical and Biological Matrices

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely utilized technique for sample clean-up and analyte enrichment prior to instrumental analysis. It leverages the differential partitioning of analytes between a solid sorbent phase and a liquid mobile phase. For N-Demethylloine, SPE protocols would typically involve conditioning the sorbent, loading the sample, washing away interfering substances, and eluting the target analyte.

A simplified, three-step SPE protocol using water-wettable sorbents like Oasis HLB has been shown to reduce processing time and solvent consumption for a range of compounds waters.comlcms.cz. This simplified protocol omits conditioning and equilibration steps, relying on the sorbent's ability to maintain wettability. The choice of sorbent material (e.g., C18, silica-based, or polymeric phases) is crucial and depends on the polarity and chemical properties of this compound and the sample matrix sigmaaldrich.comthermofisher.com. For instance, reversed-phase SPE, often employing C18 bonded silica, is a common approach for moderately polar to non-polar compounds. The elution step typically uses a solvent or solvent mixture in which this compound has high solubility, such as methanol (B129727) or acetonitrile, often with a small percentage of an acidic modifier.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is another fundamental sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous phase phenomenex.com. The optimization of LLE for this compound would focus on selecting appropriate solvents, optimizing the solvent-to-sample ratio, pH, and ionic strength to maximize recovery and selectivity.

Key parameters for LLE optimization include:

Solvent Selection: The choice of organic solvent is critical, driven by the analyte's LogP value and polarity. Solvents like ethyl acetate, dichloromethane, or tert-butyl methyl ether are commonly used nih.gov.

pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous phase can significantly influence their partitioning into the organic solvent.

Ionic Strength: Increasing the ionic strength of the aqueous phase (e.g., by adding salts like sodium sulfate) can decrease the solubility of analytes in the aqueous phase, thereby enhancing their recovery into the organic solvent (salting-out effect) chromatographyonline.com.

Extraction Ratio: A higher ratio of organic solvent to aqueous sample is generally favored for higher recovery chromatographyonline.com.

LLE is valued for its simplicity and speed, but it can be solvent-intensive and time-consuming phenomenex.com. Optimization efforts often aim to reduce solvent consumption and improve efficiency.

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) utilizes a fluid above its critical temperature and pressure (e.g., supercritical carbon dioxide, SC-CO2) as an extraction solvent. SC-CO2 possesses unique properties, such as low viscosity, low surface tension, and high diffusivity, which allow for efficient penetration into sample matrices and effective mass transfer mdpi.comnih.govnih.gov. SFE is considered a "green" technology due to the non-toxic, non-flammable nature of CO2 and the potential for solvent-free extracts mdpi.comnih.gov.

For this compound, SFE could be applied if the compound exhibits suitable solubility in supercritical CO2. SFE is particularly effective for extracting hydrophobic and semi-volatile compounds mdpi.comnih.gov. Optimization of SFE parameters such as pressure, temperature, co-solvent addition (e.g., ethanol), and extraction time is crucial to maximize extraction yield and selectivity mdpi.comnih.gov. While SFE offers advantages in terms of efficiency and environmental impact, the initial equipment cost and the need for trained personnel are notable considerations researchgate.net.

Quality Control and Validation of Analytical Assays for this compound

The validation of analytical assays for this compound is essential to ensure the reliability, accuracy, and precision of the generated data. This process involves evaluating several key performance characteristics, as outlined by regulatory guidelines such as those from the FDA and ICH amp.orgau.dknpra.gov.my.

Key validation parameters include:

Specificity/Selectivity: The ability of the method to accurately measure this compound in the presence of other components in the sample matrix, such as impurities or related compounds amp.orgnpra.gov.my. This is often demonstrated by analyzing blank matrices and spiked samples.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range npra.gov.my. Calibration curves are generated using standards at various concentrations.

Accuracy: The closeness of the measured value to the true value. It is often assessed by determining the recovery of spiked analytes or by comparing results to a reference method au.dknpra.gov.my. Recovery rates are typically expected to be within a certain percentage range, often 80-120% for bioanalytical methods nih.govau.dk.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD) au.dknpra.gov.mywho.int. Intraday and interday precision are usually evaluated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision npra.gov.mydemarcheiso17025.comscielo.br.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition), providing an indication of its reliability during normal usage npra.gov.my.

Stability: Assessing the stability of the analyte in the sample matrix under various storage conditions and during the analytical procedure is also crucial.

Quality control (QC) samples, prepared independently from calibration standards, are run with each batch of samples to monitor the performance of the validated assay amp.orgau.dk. These QC samples, typically at low, medium, and high concentrations, help ensure that the assay is performing within acceptable limits throughout its use.

Structure Activity Relationship Sar and Structural Modification Studies of N Demethylloine

Rational Design and Synthesis of N-Demethylloine Analogues

Rational drug design leverages knowledge of a target's structure or a lead compound's SAR to create new molecules with desired properties. For this compound, this would involve hypothesizing specific structural features responsible for its observed biological effects and then systematically modifying them. The synthesis of this compound analogues is a key step in this process, enabling the exploration of chemical space around the parent compound. For instance, studies on N,N-dimethyltryptamine (DMT) analogues have focused on identifying psychoplastogenic pharmacophores by altering the core structure to improve physicochemical properties and reduce hallucinogenic potential nih.govnih.gov. Similarly, the synthesis of teixobactin (B611279) analogues has aimed to optimize its antibacterial activity and explore structure-activity relationships through modifications to its peptide backbone and N-terminus monash.edu. These approaches highlight the systematic synthesis of libraries of compounds, where specific functional groups or structural motifs are altered to probe their impact on biological activity.

Impact of Glycosylation Pattern on this compound Bioactivity

Glycosylation, the attachment of carbohydrate moieties to a molecule, can significantly influence its physicochemical properties, bioavailability, and biological activity. While extensive research on glycosylation has focused on viral proteins like SARS-CoV-2 Spike and ACE2 nih.govbiorxiv.orgelifesciences.orgresearchgate.netnews-medical.net, the principles are transferable to small molecules. For example, glycosylation of resveratrol (B1683913) has been explored as a strategy to modify its bioavailability and therapeutic outcomes mdpi.com. If this compound possesses suitable functional groups (e.g., hydroxyl or amine groups), glycosylation could be employed to alter its solubility, membrane permeability, or interaction with biological targets. Studies involving the modification or elimination of N-linked glycans in other contexts have shown impacts on protein expression and cellular interactions nih.govbiorxiv.orgelifesciences.org, suggesting that similar investigations into the glycosylation patterns of this compound could reveal crucial insights into its bioactivity and pharmacokinetic profile.

Influence of Aromatic Ring Substitutions on Pharmacological Profile

Aromatic rings are common structural features in many bioactive molecules, and their substituents play a critical role in determining pharmacological activity. SAR studies often focus on modifying these aromatic systems to optimize a compound's profile. For example, research on antimetastatic compounds has demonstrated that the type and position of substituents on aromatic rings, such as halogens (e.g., fluoro, chloro), alkoxy groups (e.g., methoxy), or nitro groups, can significantly impact antimigration and antiproliferation activities mdpi.com. These modifications alter lipophilicity, electronic distribution, and steric interactions, which in turn affect receptor binding affinity, enzyme inhibition, and cellular uptake. Applying these principles to this compound would involve synthesizing analogues with various substituents on any aromatic moieties present, followed by comprehensive evaluation of their pharmacological effects to identify key structural determinants of activity.

Stereochemical Effects on this compound Potency and Selectivity

Stereochemistry, including chirality and the spatial arrangement of atoms, is paramount in determining a molecule's interaction with biological targets, often exhibiting enantioselectivity. For instance, lipopeptide antibiotics like brevicidine possess chiral lipid tails, and their analogues with altered stereochemistry or achiral replacements have been synthesized to study SAR rsc.org. Similarly, the presence of multiple D-amino acids in peptides like teixobactin contributes to their unique structural and biological properties monash.edu. Investigating the stereochemical effects on this compound would involve the synthesis and evaluation of its stereoisomers. Such studies are crucial for identifying specific enantiomers or diastereomers that exhibit superior potency, enhanced selectivity for their intended target, or improved pharmacokinetic profiles.

Derivatization Strategies for Enhanced Bioavailability or Targeted Delivery

Improving the bioavailability and achieving targeted delivery are critical goals in drug development. Derivatization strategies and advanced formulation techniques, such as nanotechnology, are widely employed to overcome challenges like poor solubility, rapid metabolism, and inefficient absorption mdpi.comnih.govnih.govmdpi.com. For this compound, derivatization could involve forming esters, amides, or other conjugates to modify its solubility and membrane permeability. Furthermore, encapsulation within nanoparticles, nanospheres, or nanocapsules made from biocompatible polymers or lipids could protect the compound from degradation, control its release, and facilitate targeted delivery to specific tissues or cells nih.govnih.govmdpi.com. These approaches are vital for translating promising in vitro activities into effective therapeutic agents.

Illustrative Data Tables

Given that specific SAR data for this compound was not directly available in the provided search results, the following tables present illustrative examples of how SAR data for structural modifications might be presented, based on general principles and findings from related chemical studies.

Table 1: Illustrative SAR of Aromatic Ring Substitutions on this compound Analogues

Analogue IDStructural Modification (on Aromatic Ring)Target Activity (e.g., IC50, Ki)General Reported Effect (from related studies)Potential Impact on this compound
NDL-A1Phenyl Ring: 4-Fluoro substitutione.g., 50 nMIncreased lipophilicity, altered electronic distributionEnhanced membrane permeability, altered target binding
NDL-A2Phenyl Ring: 3-Methoxy substitutione.g., 120 nMIncreased electron density, potential H-bondingMay influence receptor affinity, metabolic stability
NDL-A3Phenyl Ring: 4-Methyl substitutione.g., 90 nMIncreased lipophilicity, steric bulkImproved absorption, altered binding pocket fit
NDL-A4Phenyl Ring: 3-Nitro substitutione.g., 500 nMElectron-withdrawing, reduced electron densityDecreased binding affinity, potential metabolic changes
NDL-A5No Aromatic Ring Substitution (Parent)e.g., 150 nMBaseline activityReference compound

Note: IC50/Ki values are hypothetical and used for illustrative purposes only.

Computational and Theoretical Studies of N Demethylloine

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking and dynamics simulations are powerful tools for predicting how a molecule interacts with specific biological targets, such as proteins or enzymes. These methods can elucidate binding affinities, identify key interaction points, and reveal conformational changes that occur upon binding. While direct studies specifically detailing N-Demethylloine's docking and dynamics with identified targets were not explicitly found in the provided search results, the general application of these techniques in drug discovery is well-established. For instance, molecular docking is used to predict binding interactions between small molecules and macromolecular targets, potentially accelerating screening campaigns frontiersin.orgnih.gov. Molecular dynamics (MD) simulations capture the behavior of biomolecules in atomic detail, providing insights into functional mechanisms and guiding the design of small molecules nih.govmdpi.comnih.gov. These simulations can also be used to calculate binding free energies, which help in assessing affinity mdpi.com. Studies on related compounds or general applications of these methods suggest that this compound could be investigated for its binding modes and stability with various biological targets through such simulations frontiersin.orgnih.gov.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining a molecule's electronic structure, reactivity, and other fundamental properties. These calculations can predict properties such as frontier molecular orbital energies (HOMO-LUMO gap), charge distribution, dipole moment, and reactivity indices like Fukui functions mdpi.comniscpr.res.inrsc.orgfrontiersin.orgresearchgate.netresearchgate.net. The HOMO-LUMO gap, for example, is crucial for understanding a molecule's electronic transition properties and its potential for light absorption or emission nih.govmit.edu. DFT calculations can also provide insights into reaction mechanisms and identify reactive sites within a molecule, aiding in predicting its chemical behavior mdpi.comfrontiersin.org. For this compound, such calculations would offer a detailed understanding of its electronic landscape, which is foundational for predicting its interactions and stability in various chemical environments.

In Silico ADME Prediction and Pharmacophore Modeling

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are vital in early-stage drug discovery to identify potential liabilities and optimize pharmacokinetic profiles mdpi.comnih.govuniroma1.iteijppr.combiorxiv.org. These predictions help in assessing drug-likeness and bioavailability. Pharmacophore modeling, on the other hand, defines the essential structural features of a molecule required for biological activity mdpi.compeerj.comdovepress.comnih.govfrontiersin.org. By creating a pharmacophore model, researchers can screen large databases for molecules that fit these criteria or design new molecules with desired properties. While specific ADME predictions or pharmacophore models for this compound were not detailed in the provided results, these computational techniques are standard for evaluating potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of a series of compounds and their biological activity mdpi.comcreative-biolabs.comchemmethod.comscienceforecastoa.comnih.gov. By identifying key structural descriptors that correlate with activity, QSAR models can predict the activity of new analogues. This approach is crucial for optimizing lead compounds by guiding structural modifications to enhance potency or other desirable properties. For this compound, QSAR studies would involve analyzing a set of its analogues, calculating various molecular descriptors, and developing predictive models. The statistical validation of these models, such as R² and Q² values, is essential for confirming their reliability and predictive power chemmethod.comnih.gov.

Cheminformatics Approaches for this compound Chemical Space Exploration

Cheminformatics plays a significant role in exploring and understanding the vast "chemical space"—the conceptual space encompassing all possible molecules nih.govschrodinger.comscispace.commpg.debiorxiv.orgnih.gov. Techniques such as similarity searching, clustering, and virtual screening are employed to navigate this space, identify novel compounds, and understand chemical diversity. These approaches help in selecting diverse compound libraries for screening or in designing new molecules with specific properties. For this compound, cheminformatics methods could be used to identify structurally related compounds, map its position within the broader chemical universe, and discover new chemical entities with potential biological activities scispace.commpg.debiorxiv.orgnaturalproducts.net. The use of dimensionality reduction techniques, for example, can help visualize complex chemical spaces, providing valuable insights for chemists nih.gov.

Future Perspectives and Translational Research Opportunities for N Demethylloine

Development of N-Demethylloine as a Research Tool and Biological Probe

This compound, a naturally occurring compound, presents significant opportunities for development as a sophisticated research tool to investigate complex biological systems. Its unique chemical structure can be leveraged to create molecular probes for the elucidation of cellular pathways and enzymatic functions. By chemically modifying this compound to include fluorescent or isotopic labels, researchers can visualize and quantify its distribution and interactions within cells and tissues. This would provide invaluable insights into its mechanism of action, metabolic fate, and potential molecular targets.

Furthermore, this compound can be utilized in the development of affinity-based probes to identify its binding partners. By immobilizing the compound on a solid support, it can be used to isolate and identify specific proteins that interact with it from complex biological samples. This approach is crucial for target identification and validation, which are essential steps in the early stages of drug discovery. The synthesis of this compound derivatives with altered selectivity and potency could also generate a library of chemical tools to dissect the roles of specific biological targets in health and disease.

Exploration of Novel Therapeutic Applications in Pre-Clinical Contexts

The exploration of this compound in pre-clinical settings is a crucial step toward realizing its therapeutic potential. Pre-clinical research bridges the gap between initial laboratory discoveries and human clinical trials, providing essential data on a compound's efficacy and mechanism of action in living organisms. medicilon.com In vitro studies using cell cultures and in vivo studies in animal models of human diseases are fundamental to this process. These models allow for a preliminary assessment of the compound's therapeutic effects in a controlled environment.

For this compound, pre-clinical studies would involve evaluating its activity in models relevant to various diseases, such as cancer, inflammatory conditions, or neurological disorders. Mesothelin, a tumor differentiation antigen, is an example of a target for which several agents are in preclinical development for cancer therapy. nih.gov By administering the compound to these models, researchers can observe its impact on disease progression, identify potential biomarkers of response, and gain a deeper understanding of its pharmacological properties. The insights gained from these pre-clinical investigations are critical for making informed decisions about advancing this compound or its derivatives into clinical development. Retinal models, for instance, are pivotal in translational drug development for both ocular and systemic diseases. mdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

To fully understand the complex biological effects of this compound, its investigation can be significantly enhanced by integrating systems biology and network pharmacology approaches. These modern disciplines move beyond the traditional single-target approach to drug discovery and consider the intricate network of interactions within a biological system. researchgate.net Systems biology provides a holistic view by analyzing large datasets from genomics, proteomics, and metabolomics to model how this compound perturbs cellular networks. researchgate.net

Network pharmacology, an emerging field, utilizes computational tools to construct and analyze the complex networks of interactions between drugs, targets, and diseases. researchgate.net This approach can help to identify the multiple targets of this compound and elucidate the interconnected pathways through which it exerts its effects. researchgate.netnih.gov By combining these computational methods with experimental validation, researchers can build a comprehensive "drug-target-disease" network for this compound. This integrated strategy can accelerate the identification of its mechanism of action, predict potential therapeutic applications, and anticipate possible off-target effects.

Challenges and Opportunities in this compound Research and Development

The path of research and development for a natural product like this compound is often complex and presents both challenges and opportunities. acenaconsulting.com A significant challenge can be the sustainable and consistent supply of the compound, especially if it is sourced from a rare or slow-growing natural source. The complexity of its chemical structure might also pose difficulties for large-scale synthesis. Furthermore, the journey from a promising compound to an approved therapeutic is long and arduous, with a high rate of attrition. lockton.com

However, these challenges are accompanied by substantial opportunities. Natural products often possess novel chemical structures and unique mechanisms of action that can lead to first-in-class drugs. The development of this compound could pave the way for new therapeutic strategies for diseases with unmet medical needs. Advances in synthetic chemistry and biotechnology may provide solutions for its sustainable production. Moreover, the pressure to accelerate research and development timelines, as seen during the COVID-19 pandemic, could foster innovation and collaboration in the field. lockton.com

Ethical Considerations in Natural Product Discovery and Characterization

The discovery and development of natural products like this compound are intrinsically linked to a set of important ethical considerations. bookpi.orgsolubilityofthings.com A primary issue revolves around the principles of access and benefit-sharing. It is crucial that the sourcing of natural materials is conducted with respect for the biodiversity and the rights of the communities and countries where these resources originate. This includes obtaining proper permissions and ensuring that any commercial benefits derived from the research are shared equitably.

Furthermore, there is an ethical imperative to conduct research with scientific integrity and transparency. researchgate.net This includes the accurate reporting of findings and the responsible communication of potential health benefits to avoid generating false hope. The environmental impact of sourcing natural products must also be carefully managed to prevent over-harvesting and ensure the conservation of natural ecosystems. bookpi.org Ultimately, the ethical framework for natural product research should be grounded in the principles of beneficence (doing good), non-maleficence (avoiding harm), autonomy, and justice to ensure that the pursuit of new medicines benefits society as a whole. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Demethylloine, and how can experimental reproducibility be ensured?

  • Methodological Answer : Start by reviewing primary literature for existing synthetic routes, such as demethylation of precursor compounds (e.g., via acid hydrolysis or enzymatic cleavage). For reproducibility, document reaction conditions (temperature, solvent, catalyst) and purity validation methods (HPLC, NMR). Include step-by-step protocols in the supplementary materials, adhering to guidelines for experimental transparency . For novel syntheses, characterize intermediates and final products using spectral data (e.g., 1^1H/13^13C NMR, IR) and report yields with error margins to highlight variability .

Q. How can researchers validate the identity and purity of this compound in experimental settings?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Use HPLC or GC with standards to confirm retention time matches.
  • Spectroscopy : Compare NMR/IR spectra to reference databases (e.g., SciFinder).
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • Report purity thresholds (e.g., ≥98%) and quantify impurities via integration of chromatographic peaks. Cross-validate results with independent labs to address instrumentation bias .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50_{50}/IC50_{50} values. Apply ANOVA or Student’s t-test for group comparisons, ensuring sample sizes are justified via power analysis. Include error bars (SEM/SD) and p-values in dose-response curves. For high-throughput data, employ corrections for multiple comparisons (e.g., Bonferroni). Document software tools (e.g., GraphPad Prism, R) and raw data availability .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved across studies?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines ):

  • Data Harmonization : Normalize variables (e.g., enzyme sources, incubation times).
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Exclude outliers and reassess trends.
  • Identify methodological discrepancies (e.g., LC-MS vs. radiometric assays) and replicate key experiments under standardized conditions. Publish negative results to reduce publication bias .

Q. What computational strategies are effective for predicting this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model ligand-enzyme binding poses.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD/RMSF analysis).
  • QM/MM Calculations : Probe electronic interactions at active sites.
  • Validate predictions with in vitro CYP inhibition assays and correlate computational ΔG values with experimental Ki_i. Share force field parameters and simulation scripts openly .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while adhering to ethical guidelines?

  • Methodological Answer :

  • Animal Models : Select species with metabolic similarity to humans (e.g., murine CYP450 isoforms).
  • Dosing Regimens : Use staggered administrations to assess Cmax_{max}, Tmax_{max}, and AUC.
  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting, include sample size justifications, and obtain IACUC approval. Use microsampling techniques to minimize animal use. Publish protocols on platforms like protocols.io to enhance reproducibility .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectral data of this compound in publications?

  • Methodological Answer :

  • NMR : Include full spectra (δ 0–10 ppm) with peak assignments and integration values.
  • Mass Spec : Annotate molecular ions and major fragments.
  • Accessibility : Deposit raw data in repositories (e.g., Zenodo, ChemRxiv).
  • For novel compounds, provide elemental analysis (C, H, N) and optical rotation if chiral. Avoid cropping spectra; instead, highlight regions of interest in insets .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DoE : Use factorial design to optimize critical parameters (e.g., reaction time, temperature).
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman.
  • Stability Testing : Store batches under accelerated conditions (40°C/75% RH) and track degradation. Report RSD% for yields and purity across ≥3 independent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.